molecular formula C10H8ClNO2 B2785009 methyl 7-chloro-1H-indole-5-carboxylate CAS No. 256936-02-4

methyl 7-chloro-1H-indole-5-carboxylate

Cat. No.: B2785009
CAS No.: 256936-02-4
M. Wt: 209.63
InChI Key: GXXVVVAPNVMAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-chloro-1H-indole-5-carboxylate (CAS 256936-02-4) is a high-value indole derivative serving as a versatile building block in medicinal chemistry and anticancer drug discovery research. This compound provides a crucial molecular scaffold for the design and synthesis of novel, potent small-molecule inhibitors. Its primary research application is in the development of targeted cancer therapies. Specifically, tricyclic indole-2-carboxylic acid derivatives, for which this ester is a synthetic precursor, have been identified as potent, single-digit nanomolar inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein frequently overexpressed in cancers and a validated oncology target . Furthermore, closely related 5-chloro-indole-2-carboxylate analogues demonstrate significant potential as dual inhibitors of mutant epidermal growth factor receptor (EGFR T790M ) and BRAF V600E pathways, which are pivotal drivers in various malignancies such as non-small cell lung cancer and melanoma . Researchers value this compound for its utility in constructing complex tricyclic indole cores via Fisher indole synthesis and other cyclization strategies, enabling extensive structure-activity relationship (SAR) studies . The structural features of this methyl ester—including the carboxylate group and the chlorine substituent—make it a key intermediate for further functionalization, aiding in the optimization of drug-like properties including binding affinity and selectivity. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-chloro-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXVVVAPNVMAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256936-02-4
Record name methyl 7-chloro-1H-indole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformation Pathways of Methyl 7 Chloro 1h Indole 5 Carboxylate

Reactivity of the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the chloro and methyl carboxylate substituents on the benzene (B151609) portion of the indole.

N-Alkylation and N-Acylation Reactions

The nitrogen of the indole ring can be readily alkylated or acylated to introduce a variety of substituents. These reactions typically proceed through the deprotonation of the indole nitrogen followed by reaction with an electrophile.

N-Alkylation: The N-alkylation of indoles is a common transformation that is typically achieved by treating the indole with a base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org This process generates an indole anion that then acts as a nucleophile, attacking the alkyl halide to form a new carbon-nitrogen bond. While specific examples for methyl 7-chloro-1H-indole-5-carboxylate are not extensively detailed in the provided literature, the general principles of indole chemistry suggest that it would undergo N-alkylation under these standard conditions. The presence of the electron-withdrawing groups at the 5 and 7 positions would increase the acidity of the N-H bond, potentially facilitating the deprotonation step.

N-Acylation: The N-acylation of indoles introduces an acyl group to the nitrogen atom, a reaction that can be accomplished using various acylating agents. Common methods involve the use of acyl chlorides or anhydrides in the presence of a base. For indoles bearing electron-withdrawing groups at the C-5 position, direct coupling with carboxylic acids using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) has proven to be an effective method for N-acylation, providing good yields under mild conditions. thieme-connect.de This approach avoids the need for potentially unstable acyl chlorides. thieme-connect.de Another method involves the use of thioesters as a stable acyl source, which can lead to chemoselective N-acylation. nih.gov

A plausible reaction mechanism for N-acylation involves the initial deprotonation of the indole nitrogen by a base, followed by nucleophilic attack of the resulting indole anion on the electrophilic carbonyl carbon of the acylating agent. nih.gov

ReactionReagents and ConditionsProduct Type
N-Alkylation1. Base (e.g., NaH) in DMF or THF2. Alkyl halide (e.g., R-X)1-Alkyl-7-chloro-1H-indole-5-carboxylate
N-Acylation1. Carboxylic acid, DCC, DMAP2. Acyl chloride, Base3. Thioester, Base1-Acyl-7-chloro-1H-indole-5-carboxylate

Deprotonation and Anion Chemistry

The initial step in many reactions at the indole nitrogen, including alkylation and acylation, is the deprotonation of the N-H bond to form an indole anion. The acidity of the indole N-H is a crucial factor in its reactivity. The presence of the electron-withdrawing 7-chloro and 5-methoxycarbonyl substituents on the benzene ring of this compound increases the acidity of the N-H proton compared to unsubstituted indole. This enhanced acidity facilitates the formation of the corresponding anion when treated with a suitable base, such as sodium hydride or potassium hydroxide (B78521).

The resulting anion is a potent nucleophile, with the negative charge delocalized over the pyrrole (B145914) ring. This anion can then react with a variety of electrophiles, leading to the formation of N-substituted indole derivatives. The chemoselectivity of these reactions (N- vs. C-alkylation/acylation) can be influenced by factors such as the counterion, solvent, and the nature of the electrophile.

Reactions at the Carboxylate Ester Functionality (C-5 Position)

The methyl ester group at the C-5 position offers another site for chemical modification, allowing for transformations that can alter the electronic and steric properties of the molecule.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 7-chloro-1H-indole-5-carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727). The reaction is often carried out at elevated temperatures to ensure complete conversion. Following the basic hydrolysis, an acidic workup is necessary to protonate the resulting carboxylate salt and isolate the free carboxylic acid.

A similar hydrolysis has been reported for a related compound, (E)-5-Chloro-3–(2-methoxyvinyl)-1H-indole-2-carboxylate, which was successfully converted to its carboxylic acid by treatment with 5% aqueous NaOH in ethanol at 40°C. tandfonline.com

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with an excess of another alcohol (e.g., ethanol, propanol) in the presence of a catalytic amount of a strong acid (like sulfuric acid) or a base (like sodium ethoxide) would lead to the formation of the corresponding ethyl or propyl ester. The use of sodium methoxide (B1231860) in methanol with ethyl indol-2-carboxylate has been shown to result in transesterification to the methyl ester. mdpi.com

Amidation and Reduction of the Ester Group

Amidation: The methyl ester can be converted to an amide by reaction with an amine. This transformation can be challenging to achieve directly from the ester, especially with less reactive amines. A more common approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, as described in section 3.2.1. The resulting carboxylic acid is then coupled with an amine using a suitable coupling agent, such as DCC or other peptide coupling reagents, to form the amide bond.

Reduction: The ester group can be reduced to a primary alcohol, (7-chloro-1H-indol-5-yl)methanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. masterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The initial reduction of the ester forms an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org It is important to note that LiAlH4 is a strong and non-selective reducing agent and may also reduce other functional groups present in the molecule if not properly controlled. harvard.edu

ReactionReagents and ConditionsProduct
Hydrolysis1. NaOH or KOH, H₂O/ROH2. H₃O⁺7-Chloro-1H-indole-5-carboxylic acid
TransesterificationR'OH, Acid or Base catalystAlkyl 7-chloro-1H-indole-5-carboxylate
Amidation (via acid)1. Hydrolysis (see above)2. Amine (R₂NH), Coupling agent7-Chloro-N-alkyl-1H-indole-5-carboxamide
ReductionLiAlH₄, THF or Et₂O(7-Chloro-1H-indol-5-yl)methanol

Transformations Involving the C-7 Chloro Substituent

The chlorine atom at the C-7 position of the indole ring is a key site for synthetic modification, enabling the introduction of a variety of substituents through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. The reaction generally requires the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack.

In the case of this compound, the electron-withdrawing nature of the methyl carboxylate group at the C-5 position, along with the inherent electronic properties of the indole ring, can facilitate nucleophilic attack at the C-7 position. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, for some systems, concerted mechanisms have been proposed. nih.gov

While specific studies on the SNAr reactions of this compound are not extensively documented in the literature, it is anticipated that strong nucleophiles, such as amines, alkoxides, and thiolates, could displace the C-7 chloro substituent, particularly under elevated temperatures or with the use of a strong base. The reaction's feasibility is dependent on the stability of the intermediate Meisenheimer complex, which is influenced by the electron-withdrawing capacity of the substituents on the aromatic ring. It is important to note that for nucleophilic substitutions on some aryl rings, stepwise mechanisms are predicted to occur, especially with strongly electron-withdrawing substituents. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-7 chloro substituent of this compound serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to form biaryl compounds. It is expected that this compound can readily participate in Suzuki coupling reactions with various aryl and heteroaryl boronic acids or their esters to yield 7-aryl or 7-heteroaryl indole derivatives. Studies on similar heterocyclic systems, such as 7-chloro-5-methyl- nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine, have demonstrated successful Suzuki cross-coupling reactions. researchgate.net The general conditions for such reactions typically involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent system like dioxane/water or DME.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The C-7 chloro group of this compound can be activated by a palladium(0) catalyst to undergo oxidative addition, followed by reaction with an alkene and subsequent β-hydride elimination to afford a 7-alkenyl indole derivative. The Heck reaction is a versatile method for introducing vinyl groups onto the indole scaffold. mdpi.com

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction is highly efficient for the formation of carbon-carbon triple bonds. This compound is a suitable substrate for Sonogashira coupling with a variety of terminal alkynes, leading to the synthesis of 7-alkynylindoles. Similar to the Suzuki coupling, successful Sonogashira reactions have been reported for related 7-chloro-substituted heterocycles. researchgate.net

Table 1: Overview of Potential Cross-Coupling Reactions at the C-7 Position

Reaction Name Coupling Partner Catalyst System Expected Product
Suzuki Coupling Aryl/Heteroaryl Boronic Acid Pd(0) catalyst, Base 7-Aryl/Heteroaryl Indole
Heck Reaction Alkene Pd(0) catalyst, Base 7-Alkenyl Indole
Sonogashira Coupling Terminal Alkyne Pd(0) catalyst, Cu(I) co-catalyst, Base 7-Alkynyl Indole

Electrophilic and Nucleophilic Reactions of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The existing substituents on this compound will direct the regioselectivity of these reactions.

While the C-3 position is generally favored for electrophilic substitution, reactions at other positions are possible under specific conditions or with certain reagents. The C-2 position can also undergo electrophilic attack, though typically to a lesser extent than C-3. The C-4 and C-6 positions are part of the benzene ring and are less reactive towards electrophiles compared to the pyrrole ring. The deactivating effect of the C-5 ester and C-7 chloro groups will further reduce the reactivity of the C-4 and C-6 positions towards electrophilic substitution.

Nucleophilic attack on the indole ring itself is less common due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups can render the ring susceptible to nucleophilic addition or substitution reactions.

Further halogenation of this compound would likely occur via electrophilic substitution. The regioselectivity of this reaction would be influenced by the existing substituents. Given the general reactivity pattern of indoles, the C-3 position would be the most probable site for the introduction of another halogen atom (e.g., bromine or iodine) using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

The introduction of a halogen at the C-3 position would provide an additional handle for further functionalization, for example, through another round of cross-coupling reactions. Halogenation at the C-2, C-4, or C-6 positions would be less favorable but might be achievable under more forcing conditions or with specific directing groups.

Derivatization for Library Synthesis and Scaffold Exploration

This compound is a valuable scaffold for the synthesis of chemical libraries for drug discovery and materials science. The presence of multiple reactive sites—the C-7 chloro group, the C-5 ester, the N-H of the indole, and the reactive positions on the indole ring—allows for a high degree of diversification.

The C-7 chloro substituent, as discussed, can be readily modified through various cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkenyl, and alkynyl groups. A study on the related methyl 7-chloroindole-4-carboxylate has highlighted the utility of this position for palladium-catalyzed elaboration to generate molecular diversity. nih.gov

The methyl ester at the C-5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups through standard carboxylic acid chemistry. The indole nitrogen can be alkylated or acylated to introduce further diversity.

By systematically varying the substituents at these different positions, large and diverse libraries of indole-based compounds can be generated. This "scaffold exploration" approach is a powerful strategy in the search for new molecules with desired biological or material properties.

Spectroscopic and Structural Elucidation Methodologies for Methyl 7 Chloro 1h Indole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For methyl 7-chloro-1H-indole-5-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the indole (B1671886) ring, the methyl ester group, and the N-H proton.

The aromatic region of the spectrum is of particular interest. The protons at positions 2, 3, 4, and 6 of the indole ring will each produce a signal with a characteristic chemical shift and coupling pattern. The electron-withdrawing nature of the chloro and carboxylate groups, as well as the electronic effects of the indole ring system, will influence the precise chemical shifts of these protons. The coupling between adjacent protons (vicinal coupling) will result in splitting of the signals, providing valuable information about the substitution pattern of the benzene (B151609) ring portion of the indole. The proton of the N-H group in the pyrrole (B145914) ring typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The methyl protons of the ester group will appear as a sharp singlet, typically in the upfield region of the spectrum.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound Note: The following are predicted values based on typical chemical shifts for similar indole derivatives. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-1 (N-H) 8.1 - 8.5 br s
H-2 7.2 - 7.4 t
H-3 6.5 - 6.7 t
H-4 7.8 - 8.0 d
H-6 7.9 - 8.1 d
OCH₃ 3.8 - 4.0 s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The spectrum will show signals for the eight carbon atoms of the indole ring and the carbon of the methyl ester group, as well as the carbonyl carbon of the ester. The carbons attached to the electronegative chlorine and nitrogen atoms, as well as the carbonyl carbon, are expected to resonate at lower field (higher ppm values). The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: The following are predicted values based on typical chemical shifts for similar indole derivatives. Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 125 - 128
C-3 102 - 105
C-3a 128 - 131
C-4 120 - 123
C-5 124 - 127
C-6 121 - 124
C-7 115 - 118
C-7a 134 - 137
C=O 165 - 168
OCH₃ 51 - 54

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show correlations between adjacent protons on the aromatic ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, characteristic absorption bands would be expected for the N-H stretch of the indole ring (typically a sharp peak around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2800-3100 cm⁻¹), the C=O stretch of the ester group (a strong, sharp peak around 1700-1730 cm⁻¹), C-O stretches of the ester (in the 1000-1300 cm⁻¹ region), and C-Cl stretch (typically in the fingerprint region below 800 cm⁻¹).

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H stretch 3300 - 3500 Medium, Sharp
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 2960 Medium
C=O stretch (ester) 1700 - 1730 Strong, Sharp
C=C stretch (aromatic) 1450 - 1600 Medium to Weak
C-O stretch (ester) 1000 - 1300 Strong
C-Cl stretch 600 - 800 Medium to Strong

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are often prominent. The C=C stretching modes of the indole ring would produce characteristic bands. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum, providing additional structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique bombards the molecule with electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio of these fragments provides a molecular fingerprint.

For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks in an approximate 3:1 ratio of intensity (M+ and M+2), reflecting the natural abundance of the 35Cl and 37Cl isotopes.

Subsequent fragmentation would likely involve the loss of the methyl group from the ester, the entire methoxycarbonyl group, or the chlorine atom. The stability of the indole ring would likely result in it being a prominent fragment.

Expected Fragmentation Data:

FragmentDescriptionExpected m/z
[M]+Molecular Ion209/211
[M - CH3]+Loss of a methyl group194/196
[M - OCH3]+Loss of a methoxy (B1213986) group178/180
[M - COOCH3]+Loss of the methoxycarbonyl group150/152
[M - Cl]+Loss of a chlorine atom174

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be significantly influenced by intermolecular forces. The N-H group of the indole ring is a hydrogen bond donor, while the carbonyl oxygen of the ester group and the chlorine atom can act as hydrogen bond acceptors. Therefore, hydrogen bonding between the N-H of one molecule and the C=O of another is a highly probable interaction, leading to the formation of chains or dimeric structures.

Furthermore, the planar indole ring system is expected to participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal lattice. The chlorine atom could also be involved in halogen bonding, a weaker but significant intermolecular interaction.

Conformational Analysis in the Crystalline State

In the crystalline state, the indole ring is expected to be essentially planar. The substituent at the 5-position, the methyl carboxylate group, will have a specific orientation relative to the indole ring. The planarity of this group with the indole ring would be influenced by steric and electronic factors. The conformation of the methyl ester group (the orientation of the methyl group relative to the carbonyl) will also be fixed in the crystal lattice. Torsional angles determined from X-ray crystallography would provide a precise description of this conformation.

Computational and Theoretical Investigations of Methyl 7 Chloro 1h Indole 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. For methyl 7-chloro-1H-indole-5-carboxylate, these methods can elucidate its three-dimensional structure, electron distribution, and reactive potential.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ukm.mynih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. dergipark.org.trresearchgate.net

The optimized geometry is expected to feature a largely planar indole (B1671886) ring system. The calculations would confirm the precise orientation of the methyl carboxylate group relative to the bicyclic core and the electronic impact of the chlorine substituent at the C7 position. Comparing these theoretical parameters with experimental data, such as that from X-ray crystallography, allows for validation of the computational model. ukm.myerciyes.edu.tr

Table 1: Representative Theoretical Geometric Parameters for an Optimized Indole Structure Note: This table presents typical bond lengths for an indole ring system for illustrative purposes, as specific experimental or calculated data for this compound is not available in the cited literature.

ParameterTypical Bond Length (Å)
N1-C21.37
C2-C31.38
C3-C3a1.44
C3a-C7a1.40
N1-C7a1.39
C5-C61.39
C6-C71.39
C7-C7a1.41

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich indole nucleus, particularly the pyrrole (B145914) ring. The LUMO, conversely, would likely be distributed over the entire molecule, including the electron-withdrawing methyl carboxylate and chloro groups. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. ukm.myresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples based on similar heterocyclic compounds and are intended to illustrate the concept. Specific calculated values for this compound are not available in the cited literature.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.7ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. nih.gov

The Molecular Electrostatic Potential (MEP), also known as the Electrostatic Potential Surface (EPS), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would show significant negative potential around the oxygen atoms of the carboxylate group and the electronegative chlorine atom. The π-electron cloud of the indole ring would also exhibit a degree of negative potential. researchgate.net Conversely, a region of positive potential would be located around the hydrogen atom attached to the indole nitrogen (N-H), making it a potential site for deprotonation.

Vibrational Frequency Calculations and Spectral Prediction

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. By performing frequency calculations using DFT, a set of theoretical vibrational modes and their corresponding frequencies can be obtained. researchgate.netresearchgate.net These theoretical predictions are instrumental in the assignment of experimental spectra, helping to correlate specific absorption bands with particular molecular motions, such as stretching, bending, or twisting of bonds. researchgate.net

For this compound, calculations would predict characteristic frequencies for key functional groups. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data.

Table 3: Predicted Characteristic Vibrational Frequencies Note: This table lists expected vibrational modes and their general frequency ranges based on typical values for the functional groups present.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchingIndole N-H3400 - 3500
C-H Stretching (Aromatic)Indole Ring C-H3000 - 3100
C-H Stretching (Aliphatic)Methyl group O-CH₃2850 - 2960
C=O StretchingEster C=O1700 - 1725
C=C StretchingIndole Ring C=C1500 - 1620
C-O StretchingEster C-O1100 - 1300
C-Cl StretchingAryl C-Cl700 - 850

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This information provides a step-by-step understanding of how a reaction proceeds, which is often difficult to determine experimentally.

For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution, N-alkylation, or palladium-catalyzed cross-coupling reactions. beilstein-journals.org For instance, in an electrophilic substitution reaction, calculations could determine the relative energies of the transition states for attack at different positions on the indole ring (e.g., C2, C3, C4, C6), thereby predicting the most likely product. researchgate.netcopernicus.org These studies provide insights into the reaction's feasibility (kinetics) and outcome (thermodynamics).

Prediction of Reactivity and Regioselectivity through Computational Models

The indole nucleus has a complex reactivity pattern, and the presence of substituents dramatically influences where reactions occur. The 7-chloro and 5-carboxylate groups on this compound are both electron-withdrawing, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. However, the pyrrole ring remains electron-rich and is the typical site of electrophilic substitution in indoles. nih.govbeilstein-journals.org

Computational models can predict the regioselectivity of such reactions with considerable accuracy. By analyzing factors like the distribution of the HOMO, calculated atomic charges, and the stability of potential reaction intermediates (sigma complexes), the most favored site of reaction can be determined. For many indoles, electrophilic attack preferentially occurs at the C3 position. nih.govresearchgate.net However, if the C3 position is blocked or strongly deactivated, attack may occur at C2. Computational studies on related systems have shown that distortion energies and the stability of intermediates are key factors controlling the regioselectivity of nucleophilic additions to indole aryne ("indolyne") intermediates. nih.gov Similarly, in transition-metal-catalyzed reactions like the Heck reaction, computational modeling can explain how ligands control whether functionalization occurs at the C2 or C3 position. nih.govrsc.org For this compound, computational models would be essential to untangle the competing electronic effects and predict its reactive behavior.

In silico Exploration of Chemical Space and Scaffold Design

The indole nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. mdpi.com The specific substitution pattern of this compound offers a unique starting point for in silico exploration of chemical space and the design of novel molecular scaffolds. Computational methods allow for the systematic investigation of how modifications to this core structure can lead to compounds with desired biological activities.

The process of in silico scaffold design often begins with the foundational indole core, which can be strategically modified to interact with specific biological targets. For instance, the indole ring system is a versatile framework for developing agents targeting a wide range of diseases, including cancer. mdpi.com The strategic placement of a chlorine atom at the 7-position and a methyl carboxylate group at the 5-position of the indole ring in this compound provides a template that can be computationally elaborated upon.

Computational chemists can explore the chemical space around this scaffold by virtually generating libraries of derivatives. This involves adding various substituents at different positions of the indole ring and evaluating their potential to interact with a target protein. For example, in the design of inhibitors for proteins like Mcl-1, a member of the Bcl-2 family of apoptosis-regulating proteins, tricyclic indole scaffolds have been utilized. nih.gov While not the exact starting compound, this demonstrates the principle of using a core indole structure as a foundation for designing potent and selective inhibitors. nih.gov

One key aspect of in silico exploration is the use of molecular docking simulations to predict the binding modes and affinities of designed compounds. These simulations can help prioritize which derivatives are most likely to be active, thus guiding synthetic efforts. For example, studies on 5-chloro-indole-2-carboxylate derivatives as potential inhibitors of EGFR (Epidermal Growth Factor Receptor) have shown how computational approaches can aid in the design of compounds with specific biological activities. mdpi.com

Furthermore, theoretical investigations can provide insights into the electronic properties of the scaffold. Density functional theory (DFT) calculations, for instance, can be used to understand the reactivity and interaction potential of the indole ring system. nih.gov Such calculations can reveal how the chloro and carboxylate substituents influence the electron distribution within the molecule, which in turn affects its ability to form key interactions with a biological target.

The exploration of chemical space is not limited to predicting binding affinity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also crucial. researchgate.net These computational models can assess the drug-likeness of virtual compounds based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com This allows for the early identification of candidates with potentially poor pharmacokinetic profiles, saving time and resources.

The table below illustrates a hypothetical exploration of the chemical space around a generalized 7-chloro-1H-indole-5-carboxylate scaffold, showcasing how different substitutions could be evaluated computationally.

Scaffold Modification Predicted Target Affinity (Kd, nM) Predicted logP Predicted Druglikeness (Lipinski's Rule of 5)
R1 = H5002.5Compliant
R1 = Methyl2503.0Compliant
R1 = Phenyl1004.2Compliant
R2 = Amine4002.1Compliant
R2 = Carboxylic Acid6001.8Compliant

Methyl 7 Chloro 1h Indole 5 Carboxylate As a Pivotal Synthetic Intermediate

Strategic Utility in the Construction of Complex Heterocyclic Systems

Methyl 7-chloro-1H-indole-5-carboxylate is a key starting material for the synthesis of more complex heterocyclic systems. The indole (B1671886) core itself can be considered a privileged structure in medicinal chemistry, and the chloro and carboxylate substituents offer orthogonal points for diversification.

For instance, the nitrogen of the indole ring can undergo various reactions, including N-alkylation or N-arylation, to introduce further complexity. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many bioactive molecules. The chlorine atom, while relatively unreactive on an aromatic ring, can participate in cross-coupling reactions under suitable catalytic conditions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This is particularly useful for building polycyclic structures or for linking the indole scaffold to other molecular fragments.

Role in the Development of Diverse Chemical Libraries

In the field of drug discovery, the generation of chemical libraries containing a multitude of related but structurally distinct compounds is crucial for identifying new therapeutic leads. This compound is an ideal scaffold for the creation of such libraries. Its defined core structure with multiple points for modification allows for the systematic exploration of the chemical space around the indole pharmacophore.

By varying the substituents at the indole nitrogen, and by transforming the carboxylate group into a variety of other functionalities (e.g., amides, esters, alcohols), a large number of analogs can be rapidly synthesized. This approach, often referred to as parallel synthesis, is a cornerstone of modern medicinal chemistry. The resulting libraries of compounds can then be screened against biological targets to identify molecules with desired activities.

Precursor for Advanced Organic Transformations

The functional groups present in this compound allow for a range of advanced organic transformations. The ester group can be reduced to a primary alcohol, which can then be further functionalized. The indole ring itself can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing substituents.

Furthermore, the chlorine atom can be a site for metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These powerful transformations enable the formation of new bonds with a high degree of control and are widely used in the synthesis of complex organic molecules. For example, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group at the 7-position, significantly increasing the molecular complexity.

Scaffold for Analog Design and Modification Studies

The development of new drugs often involves the synthesis and biological evaluation of a series of analogs of a lead compound. This process, known as structure-activity relationship (SAR) studies, aims to identify the structural features that are essential for biological activity and to optimize the properties of the lead compound. This compound provides a rigid scaffold upon which various structural modifications can be made in a controlled manner. acs.org

By systematically altering the groups attached to the indole nitrogen and the functionality at the 5-position, chemists can probe the interactions of the molecule with its biological target. The chloro group at the 7-position can also play a crucial role in these interactions, either through steric or electronic effects, or by forming specific halogen bonds with the target protein. A related compound, methyl 7-chloroindole-4-carboxylate, has been highlighted for its role as a pharmacophore with "diversity generating elements" for such studies. acs.orgfigshare.com

Integration into Multi-Step Synthetic Sequences for Target Molecules

This compound is often just one of several building blocks that are assembled in a multi-step synthesis to produce a final target molecule. Its role as an intermediate means that it is typically not the final product but rather a key component that is incorporated into a larger molecular framework.

Future Perspectives and Research Directions for Methyl 7 Chloro 1h Indole 5 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized indoles is a cornerstone of heterocyclic chemistry, driven by their prevalence in bioactive molecules. mdpi.com Future research on methyl 7-chloro-1H-indole-5-carboxylate will likely focus on developing more efficient, sustainable, and scalable synthetic routes.

Current methodologies for creating substituted indoles often rely on classical methods, which can sometimes involve harsh conditions or multiple steps. Modern approaches that could be applied or further optimized for the synthesis of this specific indole (B1671886) include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are highly versatile for forming C-C and C-N bonds. mdpi.com Future work could explore tandem reactions or cascade sequences to construct the indole core and introduce the chloro and carboxylate groups in a more streamlined fashion.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of indole derivatives. mdpi.com Applying this technology to the synthesis of this compound could lead to more energy-efficient and rapid production.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis would be a significant step towards the large-scale and sustainable production of this compound.

Photoredox Catalysis: This emerging field in organic synthesis uses light to drive chemical reactions, often under mild conditions. Investigating photocatalytic routes to functionalized indoles could provide novel and environmentally friendly synthetic pathways.

A comparative overview of potential synthetic strategies is presented in Table 1.

Methodology Potential Advantages Key Research Focus
Palladium-Catalyzed ReactionsHigh efficiency and functional group toleranceDevelopment of novel catalysts and reaction conditions
Microwave-Assisted SynthesisRapid reaction times and increased yieldsOptimization of reaction parameters and scalability
Flow ChemistryEnhanced safety, scalability, and automationReactor design and process optimization
Photoredox CatalysisMild reaction conditions and sustainabilityDiscovery of suitable photocatalysts and reaction pathways

Table 1: Potential Synthetic Methodologies for this compound

Exploration of Uncharted Reactivity Profiles

The reactivity of the indole nucleus is well-established, but the interplay of the chloro and methyl carboxylate substituents at the 7 and 5 positions, respectively, presents opportunities for exploring novel chemical transformations.

Future research should investigate:

Functionalization of the Indole Core: The N-H of the indole can be substituted to introduce a variety of functional groups, which can modulate the electronic properties and biological activity of the molecule. The reactivity of the C2 and C3 positions, which are common sites for electrophilic substitution in indoles, should also be systematically studied.

Cross-Coupling Reactions: The chlorine atom at the 7-position can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecules.

Modification of the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or various other functional groups, providing a library of derivatives for biological screening.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts, and understanding biological activity. For this compound, computational studies could provide valuable insights into:

Electronic Properties: Density Functional Theory (DFT) calculations can be used to determine the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts.

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict how this compound and its derivatives might bind to biological targets such as enzymes or receptors. For instance, studies on similar 5-chloro-indole-2-carboxylate derivatives have used molecular docking to understand their interactions with protein targets. nih.gov This approach can help in designing new compounds with improved potency and selectivity.

Computational Method Application Predicted Outcome
Density Functional Theory (DFT)Calculation of electronic structureUnderstanding of reactivity and intermolecular forces
Molecular Dynamics (MD)Simulation of molecular motion over timeInsight into conformational flexibility and binding dynamics
Molecular DockingPrediction of binding to biological targetsIdentification of potential protein-ligand interactions and binding affinities

Table 2: Computational Modeling Approaches

Potential for Integration into Advanced Materials Science Research

Indole-based compounds are being explored for their applications in materials science due to their unique electronic and photophysical properties. While the direct application of this compound in this field is yet to be explored, its structure suggests potential for:

Organic Electronics: Indole derivatives can be used as building blocks for organic semiconductors, which are components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The electronic properties of the molecule could be tuned by further functionalization.

Fluorescent Probes: The indole scaffold is known to be fluorescent. Research could focus on developing fluorescent sensors for the detection of ions or small molecules by modifying the structure of this compound.

Contribution to the Broader Field of Indole Chemistry and Heterocyclic Synthesis

The study of this compound and its derivatives can contribute significantly to the broader field of indole chemistry. As a versatile intermediate, it can be used in the synthesis of a wide range of more complex heterocyclic systems. ontosight.ai Research on this molecule will likely lead to the discovery of new reactions and the development of novel synthetic strategies that are applicable to other indole-containing compounds.

The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a chlorine atom can often enhance biological activity. Therefore, derivatives of this compound could be valuable leads in the development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for methyl 7-chloro-1H-indole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Fischer indole synthesis , where phenylhydrazine reacts with a substituted aldehyde/ketone under acidic conditions. Key optimization parameters include:
  • Catalysts : Use protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature : Maintain 80–120°C to balance reaction rate and byproduct formation.
  • Purification : Employ column chromatography or recrystallization to isolate high-purity product (>98%) .
    Comparative studies with bromo- or iodo-substituted analogs (e.g., methyl 7-bromo-1H-indole-5-carboxylate) suggest halogen-specific reactivity differences, requiring tailored stoichiometry .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to assign positions of the chloro and ester groups.
  • Mass Spectrometry : Confirm molecular weight (C₁₀H₈ClNO₂; MW 225.63 g/mol) via high-resolution MS (HRMS).
  • HPLC : Verify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
    Missing physicochemical data (e.g., melting point, solubility) necessitates experimental determination under controlled conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to NIOSH and EU CEN standards:
  • PPE : Wear nitrile gloves, safety goggles, and a P95 respirator to prevent inhalation/contact .
  • Engineering Controls : Use fume hoods for synthesis and avoid drainage contamination.
  • First Aid : For skin exposure, wash with soap/water; for eye contact, irrigate for 15 minutes .
    Note: No carcinogenicity data exists, but structural analogs (e.g., bromo-indoles) show mutagenic potential at high doses .

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer : Combine in vitro assays and computational modeling :
  • Target Identification : Perform kinase inhibition assays or protein-binding studies (e.g., SPR, ITC) to identify interactors .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to simulate interactions with biological targets (e.g., COX-2, EGFR) .
  • Metabolic Profiling : Track metabolites via LC-MS/MS to assess stability in hepatic microsomes .
    Comparative studies with amino- or trifluoromethyl-substituted indoles can highlight substituent effects on bioactivity .

Q. How can conflicting data regarding the compound’s stability under different pH conditions be resolved?

  • Methodological Answer : Design accelerated stability studies :
  • pH Range : Test 1–13 at 25°C and 40°C, monitoring degradation via HPLC every 24 hours .
  • Degradation Products : Identify byproducts (e.g., decarboxylated indoles) using HRMS and NMR .
  • Kinetic Analysis : Calculate rate constants (k) and activation energy (Eₐ) to model shelf-life .
    Contradictory results may arise from impurities or solvent effects; use ultra-pure buffers and degassed solvents .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) :
  • Reactivity Sites : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify electrophilic centers (C-7 chloro group) .
  • Transition States : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in SNAr reactions .
  • Solvent Effects : Include polarizable continuum models (PCM) for DMF or THF to simulate real-world conditions .
    Validate predictions with experimental kinetic studies using substituted nucleophiles (e.g., amines, thiols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.